molecular formula C27H26FN3O3S B2897548 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one CAS No. 898408-57-6

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one

Cat. No.: B2897548
CAS No.: 898408-57-6
M. Wt: 491.58
InChI Key: NAZSYXHGPQVWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one features a piperazine core substituted with a 4-fluorophenyl group at the 4-position and an ethanone linker connected to a sulfonamide-modified indole moiety at the 3-position. This structure combines pharmacophores known for interaction with serotonin (5-HT) receptors, particularly the 5-HT6 subtype, and sulfonamide groups that enhance metabolic stability and solubility . The fluorophenyl group may improve pharmacokinetic properties, such as blood-brain barrier penetration, while the sulfonylindole moiety contributes to receptor-binding affinity .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c28-22-10-12-23(13-11-22)29-14-16-30(17-15-29)27(32)19-31-18-26(24-8-4-5-9-25(24)31)35(33,34)20-21-6-2-1-3-7-21/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZSYXHGPQVWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one typically involves multiple steps. One common method involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a secondary amine, such as piperazine, in the presence of an acid catalyst . The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparison of the target compound with structurally related derivatives, focusing on substituent variations, pharmacological targets, and physicochemical properties.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Modifications Molecular Weight (g/mol) Pharmacological Target Key Findings Reference ID
Target Compound 4-(4-Fluorophenyl)piperazine + 3-phenylmethanesulfonylindole 479.52 5-HT6 receptor (predicted) High affinity for 5-HT6 (predicted from structural analogs)
1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one (3a) 4-(2-Methoxyphenyl)piperazine + 5-fluoro-1-(4-iodophenylsulfonyl)indole 631.47 5-HT6 receptor IC50 = 12 nM for 5-HT6; enhanced selectivity over 5-HT1A/2A
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone 4-(Diphenylmethyl)piperazine + 3-isopropyl-2-methylindole 495.68 Dual H3 receptor / Antioxidant Moderate H3 antagonism (Ki = 89 nM); radical scavenging activity (IC50 = 18 µM)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(1H-indol-3-yl)ethan-1-one 4-(4-Fluorophenyl)piperazine + unmodified indole 365.43 5-HT1A/2C Lower 5-HT6 affinity (Ki > 1 µM) compared to sulfonylindole derivatives
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one (E629-0296) 4-(4-Fluorophenyl)piperazine + 2-(thiophen-2-yl)indole 435.52 Undisclosed (screened for CNS targets) High lipophilicity (cLogP = 4.2); moderate metabolic stability in vitro
QD10 (Histamine H3 ligand) 4-Benzoylphenoxypropyl-piperazine + ethanone 524.60 Histamine H3 receptor Dual H3 antagonism (Ki = 32 nM) and antioxidant activity (IC50 = 5 µM)

Key Observations

Piperazine Substitutions :

  • The 4-(4-fluorophenyl)piperazine group in the target compound and analogs (e.g., E629-0296 ) is associated with serotonin receptor modulation. Replacing the fluorophenyl with a diphenylmethyl group (as in ) shifts activity toward histamine H3 receptors.
  • Sulfonylindole modifications (e.g., 3a ) enhance 5-HT6 receptor affinity compared to unmodified indoles (e.g., ).

Pharmacological Selectivity :

  • The target compound’s phenylmethanesulfonyl group likely improves 5-HT6 selectivity over other serotonin subtypes, as seen in compound 3a .
  • Compounds with thiophene or benzoyl extensions (e.g., E629-0296 , QD10 ) exhibit broader polypharmacology, including antioxidant or H3 receptor effects.

Physicochemical Properties: The target compound’s molecular weight (479.52 g/mol) and moderate lipophilicity (predicted cLogP ≈ 3.8) align with CNS drug-like properties. In contrast, bulkier analogs (e.g., QD10, MW = 524.6) may face challenges in bioavailability . Sulfonamide groups (e.g., in 3a ) improve aqueous solubility compared to non-sulfonylated derivatives.

Contradictions and Limitations

  • Predictions are based on structural analogs like 3a .

Biological Activity

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, particularly its inhibitory effects on key enzymes, potential therapeutic uses, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl group, and an indole moiety, which contribute to its biological activity. The presence of the sulfonyl group enhances its solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin production.

Tyrosinase Inhibition

Tyrosinase inhibitors are of great interest for treating hyperpigmentation disorders. The compound has been shown to exhibit competitive inhibition against TYR derived from Agaricus bisporus, with an IC50 value of approximately 0.18 μM , making it significantly more potent than the standard inhibitor kojic acid (IC50 = 17.76 μM) .

Docking studies suggest that the compound binds effectively to the active site of TYR, preventing substrate access and thereby inhibiting enzyme activity. The binding interactions involve critical amino acid residues within the enzyme's active site, which are essential for catalysis.

Study 1: In Vitro Evaluation

In a study evaluating various derivatives of piperazine-based compounds, compound 26 (which shares structural similarities) was found to exhibit strong antimelanogenic effects on B16F10 melanoma cells without cytotoxicity . This indicates that the compound could be further explored for cosmetic applications in skin lightening.

CompoundIC50 (μM)Remarks
Compound 260.18Competitive inhibitor of TYR
Kojic Acid17.76Standard reference

Study 2: Structural Optimization

Further optimization of piperazine derivatives revealed that modifications to the aromatic tail could enhance TYR affinity. Compounds with additional functional groups demonstrated improved inhibitory activity, suggesting that structural variations can significantly impact biological efficacy .

Comparison with Similar Compounds

The biological activity of This compound can be compared with other known tyrosinase inhibitors:

Compound NameStructureIC50 (μM)Type
Compound 26Structure0.18Competitive
Kojic AcidStructure17.76Competitive
Other InhibitorStructureVariesVarious

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

Answer:
The compound is typically synthesized through multi-step reactions involving:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions using precursors like 4-(4-fluorophenyl)piperazine .
  • Step 2: Introduction of the indole-sulfonyl moiety through sulfonation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) under anhydrous conditions .
  • Step 3: Final acylation or ketone formation using reagents like ethyl chlorooxoacetate .

Critical Conditions:

  • Temperature Control: Maintain 0–5°C during sulfonation to prevent side reactions .
  • Inert Atmosphere: Use nitrogen/argon to protect reactive intermediates (e.g., Grignard reagents) .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while dichloromethane aids in acylation .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound, and how are data conflicts resolved?

Answer:
Primary Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms piperazine, fluorophenyl, and indole-sulfonyl groups. Aromatic protons appear at δ 6.5–8.5 ppm, while piperazine CH₂ signals are δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 508.2) .
  • HPLC-Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Resolving Data Conflicts:

  • Cross-Validation: Compare NMR shifts with computational predictions (e.g., DFT) .
  • Supplementary Methods: Use IR spectroscopy to confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced: How can reaction yields and purity be optimized during scale-up synthesis?

Answer:
Optimization Strategies:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products .
  • Stepwise Purification: Employ flash chromatography (hexane/ethyl acetate gradient) after each step to isolate intermediates .
  • Crystallization: Use solvent mixtures (e.g., ethanol/water) to recrystallize the final product, improving purity to >99% .

Case Study: A 48% yield improvement was reported by replacing THF with DMF in the indole-sulfonation step, reducing reaction time from 24 to 8 hours .

Advanced: How should researchers address contradictory data in reported biological activities (e.g., receptor affinity vs. cellular efficacy)?

Answer:
Methodological Approaches:

  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm receptor dependency in cellular assays .
  • Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity (KD) .
  • Functional Studies: Compare cAMP accumulation (for GPCR targets) or kinase inhibition (IC50) across cell lines to reconcile discrepancies .

Example: A study resolved conflicting serotonin receptor (5-HT1A) data by identifying off-target effects via kinome-wide profiling .

Advanced: What methodologies are employed to study the compound’s thermal stability and degradation pathways?

Answer:
Key Techniques:

  • Differential Scanning Calorimetry (DSC): Determines melting points (>180°C) and detects polymorphic transitions .
  • Thermogravimetric Analysis (TGA): Identifies decomposition onset temperatures (e.g., ~250°C) .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to profile degradation products via LC-MS .

Insights: Sulfonyl groups enhance thermal stability, while the indole moiety is prone to oxidation under UV light .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:
SAR Strategies:

  • Core Modifications: Replace the fluorophenyl group with chlorophenyl to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Substituent Screening: Test methyl, ethyl, or propyl groups on the sulfonyl moiety to optimize steric hindrance and receptor fit .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses with serotonin or dopamine receptors .

Case Study: An analog with a 5-ethyl-oxadiazole substituent showed 10-fold higher 5-HT2A antagonism in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.